dimethylsilane](/img/structure/B13453156.png)
[(4-Bromo-3,5-difluorophenyl)methoxy](tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3,5-difluorophenyl)methoxydimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It features a phenyl ring substituted with bromine and fluorine atoms, connected to a methoxy group, which is further bonded to a tert-butyl dimethylsilane group
Vorbereitungsmethoden
The synthesis of (4-Bromo-3,5-difluorophenyl)methoxydimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3,5-difluorophenol and tert-butyl dimethylsilyl chloride.
Reaction Conditions: The phenol is first converted to its methoxy derivative using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Silane Introduction: The methoxy derivative is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole to introduce the silane group.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(4-Bromo-3,5-difluorophenyl)methoxydimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and nucleophiles such as amines or thiols. Major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3,5-difluorophenyl)methoxydimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials, particularly those that require the unique properties of organosilicon compounds.
Wirkmechanismus
The mechanism of action of (4-Bromo-3,5-difluorophenyl)methoxydimethylsilane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
(4-Bromo-3,5-difluorophenyl)methoxydimethylsilane can be compared with other similar compounds such as:
(4-Bromo-3,5-dimethylphenyl)methoxydimethylsilane: Similar structure but with methyl groups instead of fluorine atoms.
(4-Bromothiophen-3-yl)methoxydimethylsilane: Contains a thiophene ring instead of a phenyl ring.
(4-Bromo-3,5-difluorophenyl)methoxydiphenylsilane: Contains diphenylsilane instead of dimethylsilane.
The uniqueness of (4-Bromo-3,5-difluorophenyl)methoxydimethylsilane lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can impart unique reactivity and properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H19BrF2OSi |
|---|---|
Molekulargewicht |
337.27 g/mol |
IUPAC-Name |
(4-bromo-3,5-difluorophenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H19BrF2OSi/c1-13(2,3)18(4,5)17-8-9-6-10(15)12(14)11(16)7-9/h6-7H,8H2,1-5H3 |
InChI-Schlüssel |
WAYMCCMRZVPHHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C(=C1)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


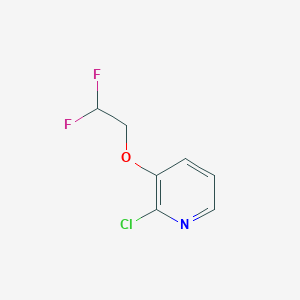
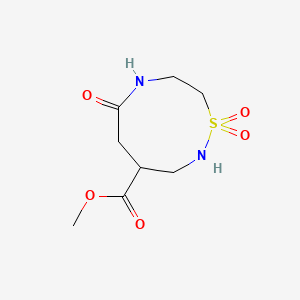
![methyl({[(3R)-pyrrolidin-3-yl]methyl})amine](/img/structure/B13453091.png)
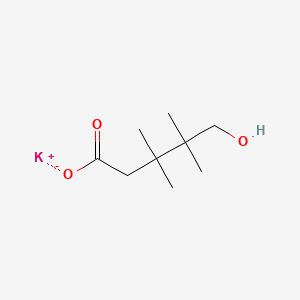
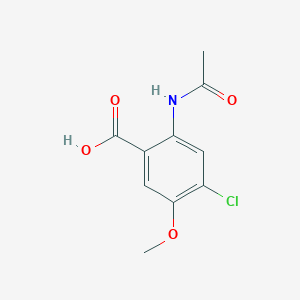

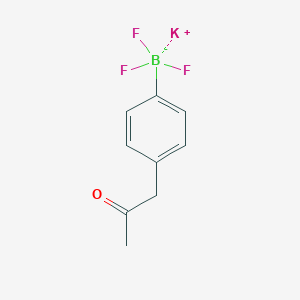
![4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13453115.png)



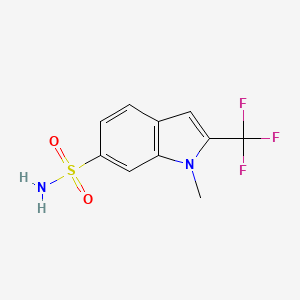

![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
